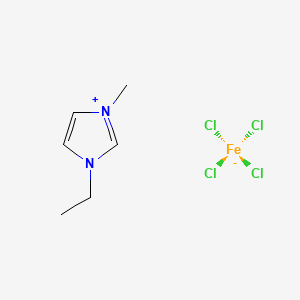
1-Ethyl-3-methylimidazolium Tetrachloroferrate
Übersicht
Beschreibung
1-Ethyl-3-methylimidazolium Tetrachloroferrate is a type of ionic liquid . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .
Synthesis Analysis
The synthesis of 1-Ethyl-3-methylimidazolium Tetrachloroferrate involves an equimolar mixture of 1-ethyl-3-methylimidazolium chloride and iron(III) chloride . Eight ionic liquids have been synthesized with the tetrachloroferrate anion and varying cations with the general formula of [RA] + [FeCl 4] − (R = –CH 3, –CH 2 C 6 H 5; A = pyridine, benzimidazole, trimethylamine, triphenylphosphine) .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylimidazolium Tetrachloroferrate is represented by the formula C6H11Cl4FeN2 . The compound is characterized by spectroscopic techniques such as FT-IR, ESI-MS, Raman, and AAS along with single-crystal XRD to validate their structural motifs .Physical And Chemical Properties Analysis
1-Ethyl-3-methylimidazolium Tetrachloroferrate is a liquid at 20 degrees Celsius . It has a molecular weight of 308.81 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylimidazolium Tetrachloroferrate: Scientific Research Applications: 1-Ethyl-3-methylimidazolium Tetrachloroferrate, also known as 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(III), is a compound with several unique applications in scientific research. Below are detailed sections covering different fields where this compound is applied.
Electrochemistry
This ionic liquid is used as a stable liquid electrolyte in electrochemical studies. It has been utilized in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide .
Organometallic Chemistry
As an organometallic compound, it serves as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and more .
Material Science
The compound’s magnetic properties are of interest in material science. Confinement effects on this magnetoresponsive ionic liquid are explored from thermal, spectroscopic, and magnetic points of view .
High-Pressure Physics
Research into the high-pressure behavior of imidazolium-based ionic liquids like 1-Ethyl-3-methylimidazolium Tetrachloroferrate contributes significantly to understanding phase transitions and conformational dynamics under extreme conditions .
Biocatalysis
Studies have been conducted to understand the effects of this ionic liquid on industrial biocatalysis, providing insights for further application in this field .
Magnetic Susceptibility
The magnetic properties of 1-Ethyl-3-methylimidazolium Tetrachloroferrate have been documented, contributing to the database of magnetic susceptibility data for paramagnetic compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.4ClH.Fe/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZFQMHQHFXCD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4FeN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659788 | |
| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium Tetrachloroferrate | |
CAS RN |
850331-04-3 | |
| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-methylimidazolium Tetrachloroferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Unlike many ionic liquids, 1-Ethyl-3-methylimidazolium Tetrachloroferrate exhibits long-range magnetic ordering. Specifically, it displays antiferromagnetic ordering below a Néel temperature of approximately 3.8 K. [] This magnetic behavior makes it a fascinating subject for studying the interplay between confinement, structure, and magnetic properties in ionic liquids.
A: Confinement significantly impacts several properties of 1-Ethyl-3-methylimidazolium Tetrachloroferrate. Research shows that its melting point decreases when confined within SBA-15 mesoporous silica, with the reduction being dependent on the pore diameter. [] This effect is attributed to confinement-induced changes in phase transition temperatures, following the Gibbs-Thomson equation. [] Additionally, confinement modifies phase transition pressures, requiring higher pressures to induce transformations compared to the unconfined state. [] Interestingly, confinement within 5.39-nm pores suppresses the antiferromagnetic ordering observed in the bulk material. []
A: Applying hydrostatic pressure to 1-Ethyl-3-methylimidazolium Tetrachloroferrate significantly impacts its three-dimensional magnetic ordering. [] Remarkably, even low pressures can induce a transition from antiferromagnetic to ferrimagnetic ordering. [] This sensitivity to pressure highlights the significant role of interionic interactions in defining the magnetic behavior of this compound.
A: Raman spectroscopy reveals the presence of isolated anions and the absence of dimeric units in both the liquid and solid states of 1-Ethyl-3-methylimidazolium Tetrachloroferrate. [] This suggests that superexchange pathways, crucial for magnetic ordering, are likely mediated through Fe-Cl-Cl-Fe interactions. [] Furthermore, high-pressure Fourier Transform Infrared (FT-IR) spectroscopy indicates that the specific halogen ligand (Cl or Br) in the tetrahalogenoferrate(III) anion plays a critical role in modulating the cation-anion interactions within this class of magnetic ionic liquids. []
A: Studies show that introducing 1-Ethyl-3-methylimidazolium Tetrachloroferrate to the liquid crystal MBBA (N-(4-methoxybenzylidene)-4-butylaniline) leads to a decrease in the nematic-isotropic phase transition temperature (TNI). [, ] This phenomenon is attributed to Coulomb screening of MBBA quadrupoles by the ionic liquid's ions, along with ionic self-screening. [] Furthermore, the presence of 1-Ethyl-3-methylimidazolium Tetrachloroferrate alters the activation barrier of the N-I transition from entropic to enthalpic, suggesting a shift in the dominant forces governing this transition. []
A: While the provided research does not delve into specific structural modifications, it establishes that the presence of the tetrachloroferrate anion ([FeCl4]-) is crucial for the observed magnetic behavior. [, ] Further research exploring modifications to the cation or anion structure would be needed to establish a detailed structure-activity relationship.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)
![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)









![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)